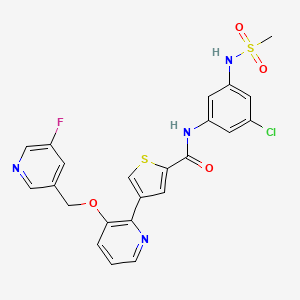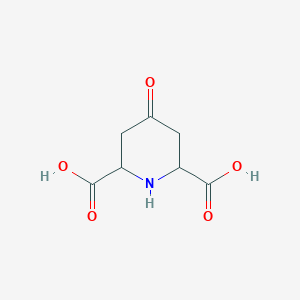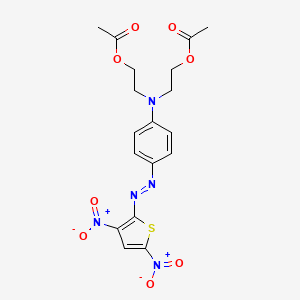
2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Disperse Blue 284 is a versatile dye widely used in various applications, particularly in the textile industry. It is known for its excellent dyeing properties on synthetic fibers such as polyester, nylon, and acrylic. The compound is characterized by its vibrant blue color and its ability to produce consistent and long-lasting hues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Blue 284 typically involves the reaction of aromatic amines with nitro compounds under controlled conditions. The process often includes steps such as diazotization, coupling, and reduction. The reaction conditions, including temperature, pH, and solvent choice, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of C.I. Disperse Blue 284 involves large-scale batch or continuous processes. The dye is usually synthesized in reactors where precise control over reaction parameters is maintained. After synthesis, the dye is purified, dried, and ground into a fine powder or formulated into a paste for commercial use.
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Blue 284 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its solubility and dyeing performance.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases to control the reaction environment. The conditions are tailored to achieve the desired modifications without degrading the dye.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid structures, while reduction can lead to amine derivatives.
Scientific Research Applications
C.I. Disperse Blue 284 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and track biological molecules.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of new dye formulations and textile treatments.
Mechanism of Action
The mechanism by which C.I. Disperse Blue 284 exerts its effects involves its interaction with synthetic fibers. The dye molecules penetrate the fiber matrix and form physical bonds with the polymer chains. This interaction is facilitated by the dye’s small, planar structure and the presence of polar functional groups, which enhance its solubility and bonding capabilities.
Comparison with Similar Compounds
Similar Compounds
- C.I. Disperse Blue 257
- C.I. Disperse Blue 102
- C.I. Disperse Blue 35
Uniqueness
C.I. Disperse Blue 284 is unique due to its specific molecular structure, which provides superior dyeing performance, color fastness, and stability compared to other similar compounds. Its ability to produce vibrant and consistent hues makes it a preferred choice in various applications.
Properties
CAS No. |
71872-43-0 |
|---|---|
Molecular Formula |
C18H19N5O8S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
YPNBSXJSFUWYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


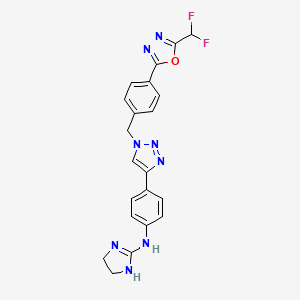
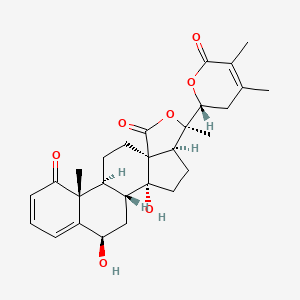

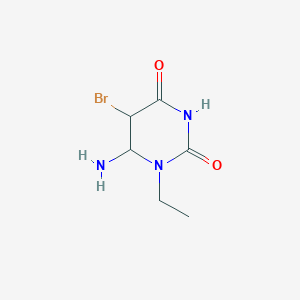

![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
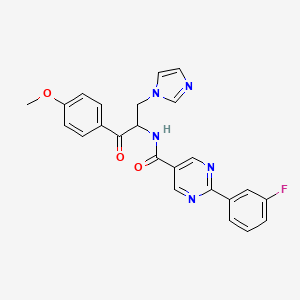
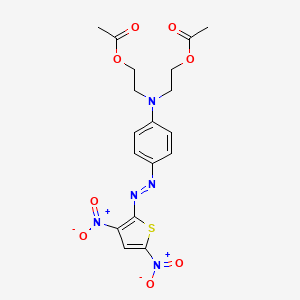

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
